molecular formula C31H52N6O10 B14051987 Methyltetrazine-amino-PEG9-amine

Methyltetrazine-amino-PEG9-amine

Cat. No.: B14051987
M. Wt: 668.8 g/mol
InChI Key: OBDDMBCLGQWKBN-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG9-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG9-amine is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group into a PEG chain. The methyltetrazine group is typically introduced via a reaction with a carboxylic acid or an activated ester. The amino group is then added through a reaction with carboxylic acids, activated NHS esters, or carbonyls.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG9-amine undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.

    Substitution Reactions: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, activated esters, NHS esters, and carbonyls. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the functional groups.

Major Products Formed

The major products formed from these reactions are bioconjugates, where this compound acts as a linker between different molecules, facilitating their attachment and functionalization.

Scientific Research Applications

Methyltetrazine-amino-PEG9-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioorthogonal chemistry for imaging enzyme activities in situ and activity-based protein profiling.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.

Mechanism of Action

Methyltetrazine-amino-PEG9-amine exerts its effects through bioorthogonal reactions, where the methyltetrazine group reacts with specific functional groups (e.g., carboxylic acids, activated esters) without interfering with the biological system. The molecular targets and pathways involved include enzyme inhibition and activity-based protein profiling .

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-amine hydrochloride: A tetrazine compound used for site-specific dual functionalization of bioconjugates.

    Methyltetrazinylalanine: A close mimic of phenylalanine used in activity-based protein profiling.

Uniqueness

Methyltetrazine-amino-PEG9-amine is unique due to its heterobifunctional nature, containing both a methyltetrazine group and an amino group. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C31H52N6O10

Molecular Weight

668.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C31H52N6O10/c1-27-34-36-31(37-35-27)29-4-2-28(3-5-29)26-33-30(38)6-8-39-10-12-41-14-16-43-18-20-45-22-24-47-25-23-46-21-19-44-17-15-42-13-11-40-9-7-32/h2-5H,6-26,32H2,1H3,(H,33,38)

InChI Key

OBDDMBCLGQWKBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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